6-Hydroxy Chlorzoxazone-15N,d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy Chlorzoxazone-15N,d2 is a stable isotope-labeled compound. It is a derivative of 6-Hydroxy Chlorzoxazone, where the hydrogen atoms are replaced with deuterium (d2) and the nitrogen atom is replaced with nitrogen-15 (15N). This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy Chlorzoxazone-15N,d2 involves the hydroxylation of Chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The reaction conditions typically involve the use of stable heavy isotopes of hydrogen and nitrogen to achieve the desired labeling .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves the incorporation of stable heavy isotopes into the drug molecules, largely as tracers for quantitation during the drug development process .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy Chlorzoxazone-15N,d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various metabolites that are used as markers for metabolic activity .
Scientific Research Applications
6-Hydroxy Chlorzoxazone-15N,d2 has several scientific research applications, including:
Chemistry: Used as a tracer for quantitation during the drug development process.
Biology: Employed in metabolic flux analysis to study metabolic pathways.
Medicine: Utilized in therapeutic drug monitoring to ensure proper dosing and efficacy.
Industry: Applied in the development of stable isotope-labeled inhibitors for use in in vivo cell experiments.
Mechanism of Action
The mechanism of action of 6-Hydroxy Chlorzoxazone-15N,d2 involves its role as a tracer in metabolic studies. It is incorporated into drug molecules, allowing researchers to track the metabolic pathways and quantify the pharmacokinetics of the drug. The compound targets specific enzymes and pathways involved in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy Chlorzoxazone: The parent compound without isotope labeling.
6-Hydroxy Chlorzoxazone-d2: A similar compound where only the hydrogen atoms are replaced with deuterium.
Chlorzoxazone: The non-hydroxylated parent compound.
Uniqueness
6-Hydroxy Chlorzoxazone-15N,d2 is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling enhances its utility as a tracer in metabolic studies, providing more detailed and accurate data compared to single-labeled compounds .
Properties
Molecular Formula |
C7H4ClNO3 |
---|---|
Molecular Weight |
188.57 g/mol |
IUPAC Name |
5-chloro-4,7-dideuterio-6-hydroxy-3H-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11)/i1D,2D,9+1 |
InChI Key |
AGLXDWOTVQZHIQ-MRQHIAEYSA-N |
Isomeric SMILES |
[2H]C1=C2C(=C(C(=C1Cl)O)[2H])OC(=O)[15NH]2 |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.